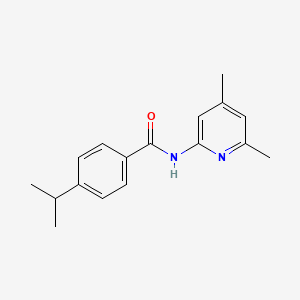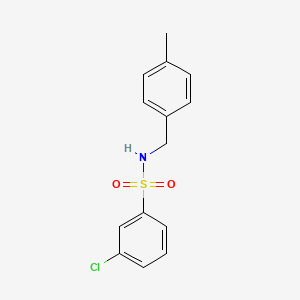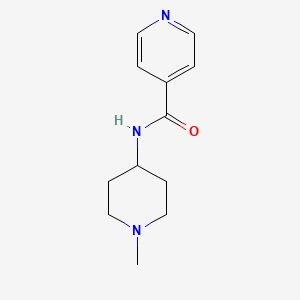![molecular formula C15H11BrN6O3 B10970132 N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10970132.png)
N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a brominated pyridine ring, a nitro-substituted triazole ring, and a benzamide moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Starting with 2-pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Triazole Formation: The nitro-substituted triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitroalkene.
Benzamide Coupling: The final step involves coupling the brominated pyridine and the triazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of nitro-oxide derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-BROMO-2-PYRIDYL)-4-METHYLBENZAMIDE: Lacks the triazole ring, potentially altering its biological activity.
N-(2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE: Lacks the bromine atom, which could affect its reactivity and interactions.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE is unique due to the combination of its brominated pyridine ring, nitro-substituted triazole ring, and benzamide moiety. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C15H11BrN6O3 |
|---|---|
Molecular Weight |
403.19 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H11BrN6O3/c16-12-5-6-13(17-7-12)19-14(23)11-3-1-10(2-4-11)8-21-9-18-15(20-21)22(24)25/h1-7,9H,8H2,(H,17,19,23) |
InChI Key |
AXIRWXYZXDBPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide](/img/structure/B10970050.png)

![N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10970059.png)
![methyl {[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10970065.png)


![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970088.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970092.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970093.png)

![4-{[3-Cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10970098.png)
![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B10970111.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10970130.png)
